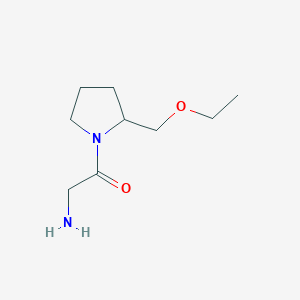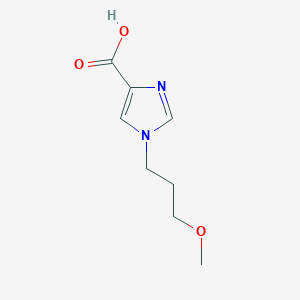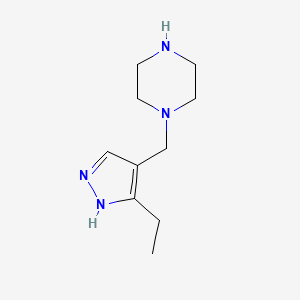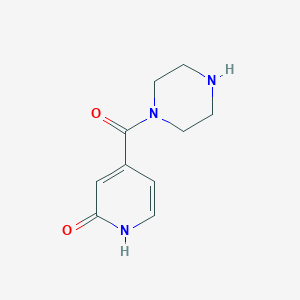
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2-AEMPE, is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. 2-AEMPE is a member of the pyrrolidinone family and has a molecular weight of 199.27 g/mol. It is a colorless, odorless, and water-soluble compound that can be synthesized in a variety of ways.
Scientific Research Applications
Pyrrolidine and Pyridine Derivatives in Catalysis
Pyrrolidine derivatives play a significant role in catalysis, particularly in ethylene oligomerization. Nickel(II) complexes chelated by (amino)pyridine ligands, including those derived from pyrrolidine, have shown to be effective catalysts for producing ethylene dimers, trimers, and tetramers. The molecular structures of these complexes and the influence of ligand design on catalytic activity have been thoroughly explored through experimental and density functional theory studies (Nyamato, Ojwach, & Akerman, 2016).
Pyrrolidine in Organic Synthesis
Pyrrolidine rings are fundamental to many important biological molecules and have been utilized in various synthetic routes. For example, metal-free synthesis methods have been developed for the synthesis of polysubstituted pyrrole derivatives, demonstrating the versatility of pyrrolidine-based compounds in constructing complex heterocyclic systems in green chemistry contexts (Kumar, Rāmānand, & Tadigoppula, 2017).
Pyrrolidine-Based Ligands in Coordination Chemistry
Pyrrolidine-based ligands have been used to create complex structures in coordination chemistry. For example, Schiff bases derived from pyrrolidine and pyridine have been synthesized and their complexes with metals like Cu(II) and Cd(II) studied for their structural characteristics and potential applications in materials science and catalysis (Mardani et al., 2019).
Pyrrolidine Derivatives in Material Science
Pyrrolidine derivatives also find applications in material science, such as in the synthesis of electro-optic films. The architecture of pyrrolidine and pyridine-based chromophores has been studied for their potential in covalent self-assembly and the fabrication of thin films with nonlinear optical response, indicating their importance in developing advanced photonic materials (Facchetti et al., 2006).
properties
IUPAC Name |
2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-8-4-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRSRSBXPKRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Amino-2-(trifluoromethyl)propyl]benzene](/img/structure/B1471818.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)










![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)